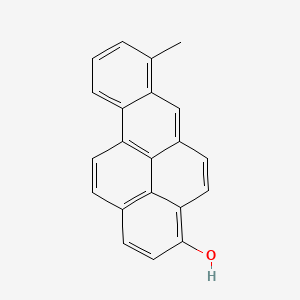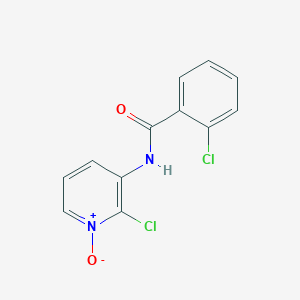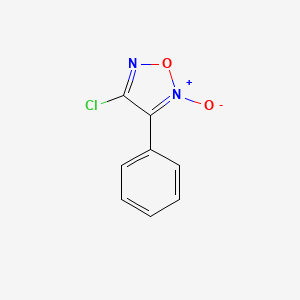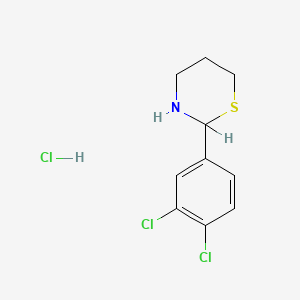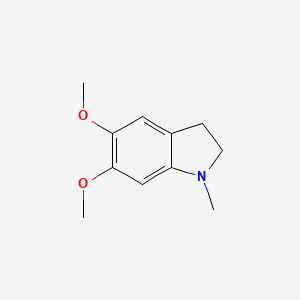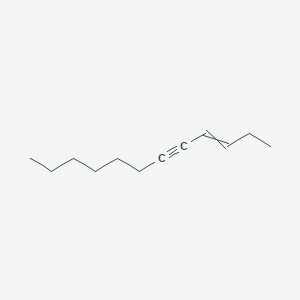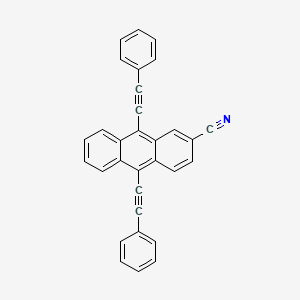
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile: is an aromatic hydrocarbon with a complex structure that includes anthracene, phenylethynyl, and carbonitrile groups. This compound is known for its strong fluorescence and is used in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: Anthracene, phenylacetylene, and a suitable nitrile source.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: Used as fluorescent probes in various analytical techniques due to its strong fluorescence.
Organic Semiconductors: Employed as a dopant in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Biology:
Bioimaging: Utilized in bioimaging applications to visualize cellular structures and processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological molecules.
Industry:
Lightsticks: Used in lightsticks as a chemiluminescent fluorophore to produce green light.
Photovoltaics: Applied in the development of photovoltaic cells for solar energy conversion.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile is primarily based on its ability to absorb and emit light. The compound’s polycyclic aromatic structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a process known as fluorescence. This property is exploited in various applications, including bioimaging and organic electronics.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Another fluorescent compound with similar applications in organic electronics and bioimaging.
5,12-Bis(phenylethynyl)naphthacene: Used in lightsticks and OLEDs, similar to 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Emits green light and is used in low-intensity lightsticks.
Uniqueness:
Fluorescence Efficiency: this compound exhibits high quantum efficiency, making it highly effective as a fluorescent probe.
Versatility: The presence of the carbonitrile group adds versatility to its chemical reactivity, allowing for a broader range of applications compared to similar compounds.
Propiedades
Número CAS |
80034-26-0 |
|---|---|
Fórmula molecular |
C31H17N |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
9,10-bis(2-phenylethynyl)anthracene-2-carbonitrile |
InChI |
InChI=1S/C31H17N/c32-22-25-17-20-30-28(18-15-23-9-3-1-4-10-23)26-13-7-8-14-27(26)29(31(30)21-25)19-16-24-11-5-2-6-12-24/h1-14,17,20-21H |
Clave InChI |
HKJBIEPIVLEILG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


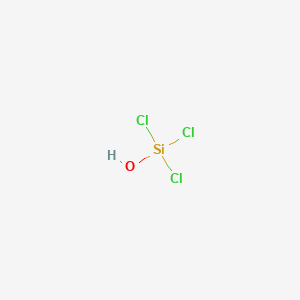

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
